6-Ethynyl-1H-pyrazolo[4,3-b]pyridine
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Overview
Description
6-Ethynyl-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound with the molecular formula C8H5N3. It is part of the pyrazolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound features a pyrazole ring fused to a pyridine ring, with an ethynyl group at the 6-position, making it a unique and valuable molecule for various scientific research applications .
Preparation Methods
The synthesis of 6-Ethynyl-1H-pyrazolo[4,3-b]pyridine typically involves the following steps:
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Synthetic Routes: : One common method involves the reaction of pyrazole derivatives with pyridine derivatives under specific conditions. For example, refluxing a mixture of pyrazole and 1,3-dicarbonyl compounds in 1,4-dioxane, followed by the addition of phosphorus oxychloride, can yield pyrazolopyridine derivatives . Another method includes the reaction of aminopyrazoles with 1,2-diketones in refluxing acetic acid .
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Industrial Production Methods: : Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity .
Chemical Reactions Analysis
6-Ethynyl-1H-pyrazolo[4,3-b]pyridine undergoes various chemical reactions, including:
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Oxidation: : This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the ethynyl group, leading to the formation of carboxylic acids or other oxidized derivatives .
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Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often reduce the ethynyl group to an ethyl group .
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Substitution: : Substitution reactions can occur at the nitrogen atoms or the ethynyl group. Common reagents include halogens, alkylating agents, and nucleophiles .
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Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce ethyl-substituted derivatives .
Scientific Research Applications
6-Ethynyl-1H-pyrazolo[4,3-b]pyridine has a wide range of scientific research applications:
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Chemistry: : It is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
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Biology: : This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents .
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Medicine: : In medicinal chemistry, this compound derivatives are explored for their potential as enzyme inhibitors, receptor modulators, and other pharmacologically active agents .
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Industry: : It is used in the development of new materials, such as polymers and dyes, due to its unique electronic properties .
Mechanism of Action
The mechanism of action of 6-Ethynyl-1H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets and pathways:
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Molecular Targets: : This compound can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or bind to specific receptors, altering cellular signaling pathways .
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Pathways Involved: : The pathways affected by this compound depend on its specific interactions with molecular targets. It may influence pathways related to cell proliferation, apoptosis, and immune response .
Comparison with Similar Compounds
6-Ethynyl-1H-pyrazolo[4,3-b]pyridine can be compared with other similar compounds in the pyrazolopyridine family:
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Similar Compounds: : Compounds such as 1H-pyrazolo[3,4-b]pyridine and 1H-pyrazolo[4,3-c]pyridine share structural similarities with this compound .
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Uniqueness: : The presence of the ethynyl group at the 6-position distinguishes this compound from other pyrazolopyridines. This unique feature contributes to its distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
6-ethynyl-1H-pyrazolo[4,3-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c1-2-6-3-7-8(9-4-6)5-10-11-7/h1,3-5H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDSVCLYHJYYJBX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC2=C(C=NN2)N=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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